REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[C:16]([Cl:17])=[N:15][C:14]2[C:9](=[CH:10][C:11]([Cl:22])=[C:12]([Cl:21])[C:13]=2[N+:18]([O-])=O)[N:8]=1.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[NH2:18][C:13]1[C:12]([Cl:21])=[C:11]([Cl:22])[CH:10]=[C:9]2[C:14]=1[N:15]=[C:16]([Cl:17])[C:7]([Cl:6])=[N:8]2 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
346.3 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
96.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C(=C2N=C1Cl)[N+](=O)[O-])Cl)Cl
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through "Celite", (Trade Mark),
|
Type
|
WASH
|
Details
|
washing well with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the solid material filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate solutions were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |